molecular formula C14H12Cl2O2 B12747294 4,4'-(2,2-Dichloroethylidene)bisphenol CAS No. 13005-40-8

4,4'-(2,2-Dichloroethylidene)bisphenol

Cat. No.: B12747294
CAS No.: 13005-40-8
M. Wt: 283.1 g/mol
InChI Key: YVQVKDACGUDFMB-UHFFFAOYSA-N
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Description

4,4’-(2,2-Dichloroethylidene)bisphenol is an organic compound with the molecular formula C14H12Cl2O2. It is a derivative of bisphenol, where the central carbon atom is substituted with two chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2,2-Dichloroethylidene)bisphenol typically involves the reaction of bisphenol A with chloroacetyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product.

Industrial Production Methods

In industrial settings, the production of 4,4’-(2,2-Dichloroethylidene)bisphenol is carried out in large-scale reactors with controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The process also involves purification steps such as recrystallization and distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

4,4’-(2,2-Dichloroethylidene)bisphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized products.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted bisphenol derivatives.

Scientific Research Applications

4,4’-(2,2-Dichloroethylidene)bisphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of polymers and other complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of high-performance materials, including plastics and resins.

Mechanism of Action

The mechanism of action of 4,4’-(2,2-Dichloroethylidene)bisphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(Hexafluoroisopropylidene)diphenol: This compound has a similar structure but with fluorine atoms instead of chlorine.

    Bisphenol A: The parent compound of 4,4’-(2,2-Dichloroethylidene)bisphenol, with no halogen substitution.

Uniqueness

4,4’-(2,2-Dichloroethylidene)bisphenol is unique due to the presence of chlorine atoms, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other bisphenol derivatives may not be effective.

Properties

CAS No.

13005-40-8

Molecular Formula

C14H12Cl2O2

Molecular Weight

283.1 g/mol

IUPAC Name

4-[2,2-dichloro-1-(4-hydroxyphenyl)ethyl]phenol

InChI

InChI=1S/C14H12Cl2O2/c15-14(16)13(9-1-5-11(17)6-2-9)10-3-7-12(18)8-4-10/h1-8,13-14,17-18H

InChI Key

YVQVKDACGUDFMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(Cl)Cl)O

Origin of Product

United States

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